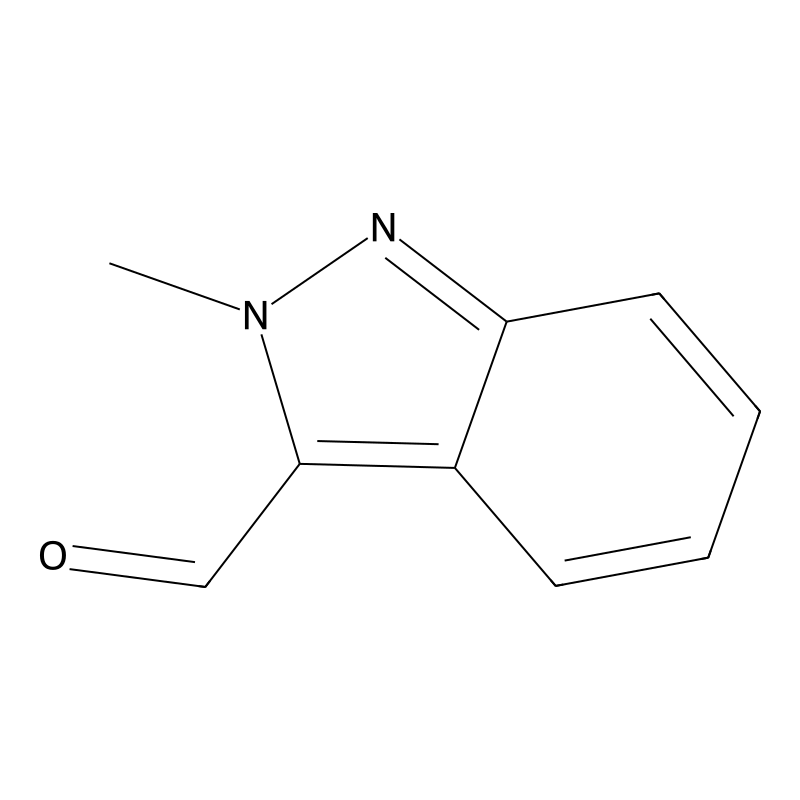2-methyl-2H-indazole-3-carbaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Chemical Suppliers and Databases: Several chemical suppliers offer 2-Methyl-2H-indazole-3-carbaldehyde, but product descriptions typically focus on its availability for purchase rather than its research applications [, , ].
- Patent Literature: A search of scientific databases and patent literature did not reveal any recent publications referencing the use of 2-Methyl-2H-indazole-3-carbaldehyde in specific research projects.
However, the presence of a carbaldehyde functional group (CHO) suggests potential areas for further investigation
Carbaldehydes are known for their reactivity and can be used as building blocks in organic synthesis. 2-Methyl-2H-indazole-3-carbaldehyde could potentially serve as a precursor for the synthesis of more complex molecules with interesting biological or pharmacological properties.
Future Research Directions
Based on its structure, 2-Methyl-2H-indazole-3-carbaldehyde could be a valuable tool for researchers in the field of medicinal chemistry. Here are some potential areas for future exploration:
- Synthesis of Novel Heterocycles: The indazole core structure is present in many biologically active molecules. 2-Methyl-2H-indazole-3-carbaldehyde could be used as a starting material for the synthesis of new indazole derivatives with potential therapeutic applications [].
- Exploration of Biological Activity: The carbaldehyde group can participate in various chemical reactions, potentially leading to diverse biological activities. Researchers could investigate the potential for 2-Methyl-2H-indazole-3-carbaldehyde to interact with specific biological targets.
2-Methyl-2H-indazole-3-carbaldehyde is an organic compound with the molecular formula C₉H₈N₂O and a molecular weight of approximately 160.18 g/mol. It features a unique indazole structure, characterized by a five-membered ring containing two nitrogen atoms. The compound is typically presented as a yellow solid with a melting point ranging from 75 to 77 °C . Its structure is significant for various
Currently, there's no documented information on the specific mechanism of action of 2-methyl-2H-indazole-3-carbaldehyde in biological systems.
- Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
- Working in a well-ventilated fume hood.
- Consulting the Safety Data Sheet (SDS) for detailed information on handling and disposal procedures (if available from suppliers).
- Formylation Reactions: The aldehyde group allows for the formation of C–C and C–hetero bonds, serving as a precursor for further functionalization .
- Oxidation Reactions: It can undergo oxidation to form carboxylic acids or other derivatives under appropriate conditions .
- Condensation Reactions: The aldehyde can react with amines to form imines or with alcohols to yield acetals.
The synthesis of 2-methyl-2H-indazole-3-carbaldehyde can be achieved through several methods:
- Nitrosation of Indoles: This method involves the nitrosation of indoles followed by a series of reactions leading to the formation of indazoles. For instance, starting from an appropriate indole, nitrosation is performed using sodium nitrite and hydrochloric acid, yielding good yields under controlled conditions .
- Regioselective Formylation: Recent advancements have introduced microwave-assisted regioselective formylation techniques that enhance yields and reduce reaction times when using oxidants like Selectfluor .
- Transition Metal-Catalyzed Reactions: Various transition metal-catalyzed methods have been developed to synthesize indazoles and their derivatives efficiently, including the use of palladium or rhodium catalysts .
The applications of 2-methyl-2H-indazole-3-carbaldehyde extend across various fields:
- Pharmaceuticals: As a building block in drug discovery, it can be modified to create new therapeutic agents.
- Material Science: Its unique structure may be useful in developing novel materials with specific electronic or optical properties.
- Chemical Synthesis: The compound serves as an intermediate for synthesizing more complex organic molecules.
Several compounds share structural similarities with 2-methyl-2H-indazole-3-carbaldehyde. These include:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1H-Indazole | Indazole | Exhibits different reactivity due to lack of methyl substitution. |
| 2-Methylindole | Indole | Precursor for indazoles but lacks the aldehyde functionality. |
| 5-Methylindazole | Indazole | Similar biological activity but different substitution patterns. |
| 1H-Indazole-3-carboxaldehyde | Indazole | Contains a carboxaldehyde group; used in similar synthetic pathways. |
These compounds highlight the uniqueness of 2-methyl-2H-indazole-3-carbaldehyde due to its specific methyl substitution and aldehyde functionality, which influence its chemical reactivity and potential applications in various fields.








